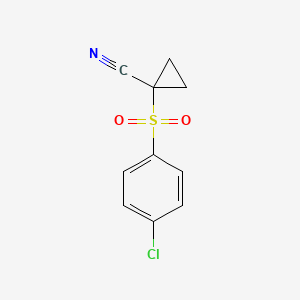

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

Description

1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) is a cyclopropane derivative featuring a 4-chlorophenyl group and a cyano substituent. Its molecular formula is C₁₀H₈ClN (molecular weight: 177.63 g/mol). The compound is synthesized via hydrolysis of its nitrile precursor in 20% sulfuric acid under reflux conditions .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFJOAXHBJOWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168948 | |

| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170803-70-0 | |

| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(4-Chlorophenylsulfonyl)acetonitrile

The foundational step involves sulfonylation of aminoacetonitrile with 4-chlorobenzenesulfonyl chloride. Adapted from Patent CN107652207A, this reaction proceeds via nucleophilic substitution under reflux conditions with diisopropylethylamine (DIPEA) as a base. The amine group of aminoacetonitrile reacts with the sulfonyl chloride, yielding N-(4-chlorophenylsulfonyl)acetonitrile. Key parameters include:

Cyclopropanation via Dibromoethane Ring Closure

The intermediate N-(4-chlorophenylsulfonyl)acetonitrile undergoes cyclopropanation using 1,2-dibromoethane in the presence of sodium hydride (NaH). The reaction mechanism involves deprotonation of the acetonitrile’s α-hydrogen, forming a carbanion that attacks dibromoethane in a stepwise ring-closing process.

- Conditions :

- Base: Sodium hydride (80% dispersion in oil).

- Solvent: N,N-dimethylacetamide (DMAc) at 0°C.

- Reaction time: 30 minutes post-addition of dibromoethane.

- Workup : The mixture is quenched in ice water, extracted with chloroform, and dried over anhydrous MgSO₄.

- Yield : ~90%.

Critical Note : Substituting benzenesulfonyl chloride with 4-chlorobenzenesulfonyl chloride in this method directly introduces the target substituent, avoiding subsequent functionalization steps.

Ring-Closing Reactions Using Dibromoethane and Base-Mediated Systems

KOH/TBAB-Mediated Cyclopropanation

A complementary approach, derived from PMC research, utilizes potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. While the original study focuses on 4-chlorobenzyl cyanide, adapting the method for sulfonyl-containing precursors could yield the target compound.

Stereochemical Considerations in Cyclopropane Formation

The PMC study highlights the role of base selection in stereochemical outcomes. For instance, using t-BuOLi instead of NaH may alter diastereomer ratios due to differences in transition-state stabilization. However, the target compound’s planar sulfonyl group minimizes stereochemical complexity, simplifying synthesis.

Alternative Approaches and Comparative Analysis

Hydrolysis-Oxidation Sequences

A less direct method involves synthesizing 1-((4-chlorophenyl)sulfonyl)cyclopropanecarboxylic acid (as described in PubChem) followed by dehydration to the nitrile. However, this approach introduces additional steps (e.g., amidation and dehydration), reducing overall efficiency.

Data Tables: Method Comparison

*Yield extrapolated from analogous reactions.

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity. The exact molecular pathways depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Substituent Position Variations

- 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0): Shares the same molecular formula (C₁₀H₈ClN) but differs in the chlorine substituent position (meta vs. para).

1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1260650-46-1):

Halogen and Functional Group Modifications

- 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile (CAS 1314658-34-8): Molecular formula: C₁₁H₁₀BrN (molar mass: 236.11 g/mol).

Ring Size Variations

Table 1: Key Properties of Selected Cyclopropanecarbonitriles

Biological Activity

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile (CAS No. 170803-70-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a sulfonyl group and a chlorophenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound may be linked to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. For instance, studies indicate that derivatives of sulfonamides can exhibit strong inhibitory activity against urease, which is significant for treating conditions like urinary tract infections .

- Antibacterial Activity : Research has demonstrated that compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that this compound may also possess antibacterial properties .

Biological Activity Data

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting the pharmacological potential of sulfonamide derivatives:

- Antibacterial Screening : A study synthesized several sulfonamide derivatives, including those with the 4-chlorophenyl sulfonyl group, and evaluated their antibacterial properties. Results indicated significant activity against specific bacterial strains, supporting the hypothesis that similar compounds may be effective in treating bacterial infections .

- Enzyme Inhibitory Activity : Another investigation assessed the inhibitory effects of synthesized compounds on AChE and urease. The findings revealed that certain derivatives exhibited robust inhibition, indicating their potential use in therapeutic applications targeting these enzymes .

- Docking Studies : Computational docking studies have been employed to predict the interactions between these compounds and their biological targets. These studies provide insights into how structural features influence binding affinities and biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.